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Cat. No.: B608222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, JNJ-42153605 enhances the receptor's

response to the endogenous ligand, glutamate, rather than activating the receptor directly. This

mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which

is implicated in a variety of neurological and psychiatric disorders. The mGluR2 is a Gi/o-

coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates

neuronal excitability and synaptic transmission. These application notes provide detailed

protocols for the use of JNJ-42153605 in primary neuronal cultures, a critical in vitro model for

studying neuronal function and pharmacology.

Data Presentation
The following tables summarize key in vitro data for JNJ-42153605 and provide recommended

starting concentrations for experiments in primary neuronal cultures.

Table 1: In Vitro Potency and Physicochemical Properties of JNJ-42153605
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Parameter Value Reference

EC₅₀ (human mGluR2) 17 nM (in CHO cells) [1][2]

Molecular Formula C₂₂H₂₃F₃N₄ [2]

Molecular Weight 400.4 g/mol [2]

Solubility
DMF: ~30 mg/mLDMF:PBS

(pH 7.2) (1:3): ~0.25 mg/mL
[1][2]

Storage
Store as a solid at -20°C for up

to 4 years.
[1]

Table 2: Recommended Concentration Ranges for JNJ-42153605 in Primary Neuronal Culture

Experiments

Assay
Recommended
Concentration Range

Notes

cAMP Measurement 1 nM - 1 µM

To be used in conjunction with

an adenylyl cyclase activator

like forskolin.

ERK1/2 Phosphorylation 10 nM - 10 µM

Time-course and

concentration-response

experiments are

recommended.

Neuroprotection Assays 100 nM - 10 µM

Dependent on the nature and

severity of the neurotoxic

insult.

Electrophysiology 100 nM - 10 µM

Concentration will vary based

on the specific synaptic

pathway being investigated.

Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
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Activation of mGluR2 by glutamate is potentiated by JNJ-42153605. This leads to the

activation of the associated Gi/o protein, which in turn inhibits adenylyl cyclase (AC). The

inhibition of AC reduces the conversion of ATP to cyclic AMP (cAMP), leading to decreased

activity of protein kinase A (PKA). PKA has numerous downstream targets, and its reduced

activity can modulate ion channel function and gene expression, ultimately impacting neuronal

excitability.
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Figure 1. Simplified mGluR2 signaling pathway activated by glutamate and potentiated by

JNJ-42153605.

Experimental Workflow for Assessing JNJ-42153605
Activity
A typical workflow for evaluating the effect of JNJ-42153605 on primary neuronal cultures

involves several key stages, from culture preparation to data analysis.
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Figure 2. General experimental workflow for studying JNJ-42153605 in primary neuronal

cultures.
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Protocol 1: Preparation of Primary Cortical Neuronal
Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic

day 18 (E18) rat pups.

Materials:

Timed-pregnant Sprague-Dawley rat (E18)

Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold

0.25% Trypsin-EDTA

Fetal Bovine Serum (FBS)

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

Poly-D-lysine coated culture plates or coverslips

Sterile dissection tools

Procedure:

Euthanize the pregnant rat according to institutional guidelines.

Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold

HBSS.

Isolate the brains from the embryos and place them in a new dish with fresh, ice-cold HBSS.

Under a dissecting microscope, carefully remove the cortices and place them in a 15 mL

conical tube.

Remove the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.

Terminate the digestion by adding 5 mL of Neurobasal medium containing 10% FBS.
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Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is

obtained.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in supplemented Neurobasal medium.

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

Plate the neurons at a density of 2 x 10⁵ cells/cm² on poly-D-lysine coated plates.

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-

medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and

14 days in vitro (DIV).

Protocol 2: Preparation and Application of JNJ-42153605
Materials:

JNJ-42153605 solid

Dimethyl sulfoxide (DMSO), sterile

Supplemented Neurobasal medium

Procedure:

Stock Solution Preparation: Prepare a 10 mM stock solution of JNJ-42153605 in DMSO. For

example, dissolve 4.004 mg of JNJ-42153605 in 1 mL of DMSO. Aliquot and store at -20°C.

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock

solution. Prepare working solutions by diluting the stock solution in pre-warmed

supplemented Neurobasal medium to the desired final concentrations. Ensure the final

DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
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Treatment: Remove the existing culture medium from the primary neurons and replace it with

the medium containing the desired concentration of JNJ-42153605 or vehicle control

(medium with 0.1% DMSO). Incubate for the desired duration.

Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines the measurement of changes in intracellular cAMP levels in response to

mGluR2 activation.

Materials:

Primary neuronal cultures in a 96-well plate

JNJ-42153605 working solutions

Forskolin solution (adenylyl cyclase activator)

cAMP assay kit (e.g., a competitive immunoassay using HTRF or a bioluminescence-based

assay)

Plate reader

Procedure:

Plate primary neurons in a 96-well plate and culture for 7-14 DIV.

On the day of the assay, replace the culture medium with a stimulation buffer (as

recommended by the assay kit manufacturer).

Pre-treat the cells with various concentrations of JNJ-42153605 for 15-30 minutes.

Stimulate the cells with a sub-maximal concentration of forsklin (e.g., 1-10 µM) to induce

cAMP production. The goal is to create a window to observe the inhibitory effect of mGluR2

activation.

Incubate for 15-30 minutes at 37°C.
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Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the

chosen assay kit.

Generate a concentration-response curve and calculate the IC₅₀ value for JNJ-42153605.

Protocol 4: Western Blot for ERK1/2 Phosphorylation
This protocol is for assessing the phosphorylation of ERK1/2, a downstream target in some

GPCR signaling pathways.

Materials:

Primary neuronal cultures in a 6-well plate

JNJ-42153605 working solutions

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Plate primary neurons in a 6-well plate and culture for 7-14 DIV.

Treat the cells with JNJ-42153605 at various concentrations for different time points (e.g., 5,

15, 30 minutes).
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Lyse the cells in ice-cold lysis buffer and collect the lysates.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-

ERK1/2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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